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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of SYBR
Green Il as a highly sensitive fluorescent stain for the detection of RNA in electrophoretic gels.
SYBR Green Il offers a significant improvement in sensitivity over traditional stains like
ethidium bromide, making it an ideal choice for applications requiring the detection of low-
abundance RNA species.

Introduction to SYBR Green Il

SYBR Green Il is a cyanine dye that exhibits a high fluorescence quantum yield upon binding
to nucleic acids, particularly RNA.[1][2][3] Its remarkable sensitivity can be attributed to a
combination of factors, including a superior fluorescence quantum yield, strong binding affinity
for RNA, and a significant fluorescence enhancement upon binding.[1][3][4] Unlike many other
nucleic acid stains, SYBR Green Il displays a higher quantum yield when bound to RNA
(approximately 0.54) compared to double-stranded DNA (approximately 0.36).[1][2][3] This
property makes it exceptionally well-suited for RNA analysis. The fluorescence quantum yield
of the RNA/SYBR Green Il complex is more than seven times greater than that of the
RNA/ethidium bromide complex.[1][2][3][4]

A key advantage of SYBR Green Il is its low intrinsic fluorescence, which eliminates the need
for a destaining step to remove background fluorescence from the gel.[1][3][4] Furthermore, its
fluorescence is not quenched by the presence of common denaturants such as urea and
formaldehyde, allowing for direct staining of denaturing gels without prior washing.[1][3][4][5]
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Staining with SYBR Green Il does not interfere with downstream applications like Northern blot
analysis, provided that 0.1%—0.3% SDS is included in the prehybridization and hybridization
buffers to remove the dye.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of SYBR Green Il in RNA
staining, providing a clear comparison for easy reference.

Table 1: Recommended Staining Conditions

Recommended Dilution of
Gel Type Stock Solution (in TBE Typical Staining Time
buffer, pH 7.5-8.0)

Non-denaturing

) 1:10,000 20 - 40 minutes|[2]
Agarose/Polyacrylamide Gels
Denaturing ]
) 1:10,000 10 - 40 minutes|[2]
Polyacrylamide/Urea Gels
Denaturing ]
1:5,000 20 - 40 minutes[2][4][5]

Agarose/Formaldehyde Gels

Table 2: Detection Limits of SYBR Green Il for RNA

lllumination Source Gel Type Detection Limit per Band

254 nm epi-illumination Agarose or Polyacrylamide As little as 100 pg[3][4][5]

300 nm transillumination Agarose or Polyacrylamide As little as 500 pg[1][3][4]
Denaturing

254 nm epi-illumination Agarose/Formaldehyde or Approximately 1 ng[1][2][4][5]

Polyacrylamide/Urea

Denaturing
300 nm transillumination Agarose/Formaldehyde or Approximately 4 ng[1][2][4]

Polyacrylamide/Urea
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Table 3: Spectral Properties of SYBR Green |l

Property Wavelength (nm)
Maximal Excitation 497[1][2][3][4]
Secondary Excitation Peak ~254[1][2][3][4]
Fluorescence Emission 520[1][2][3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving SYBR Green Il
for RNA staining.

Post-Electrophoresis Staining Protocol

This is the most common and recommended method for staining RNA gels with SYBR Green II.

Materials:

SYBR Green Il RNA Gel Stain (e.g., 10,000X concentrate in DMSO)

Tris-Borate-EDTA (TBE) buffer (pH 7.5-8.0)

Staining container (polypropylene is recommended as the stain may adsorb to glass)[2]

Electrophoresed agarose or polyacrylamide gel containing RNA samples

Protective gloves and lab coat
Procedure:
e Prepare the Staining Solution:

o For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000
dilution of the SYBR Green Il stock solution in TBE buffer.[2][4][5]
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o For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the SYBR Green
Il stock solution in TBE buffer.[2][4][5]

o Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal staining, as SYBR
Green Il is pH-sensitive.[2][4][5]

o Stain the Gel:
o Carefully place the electrophoresed gel into the staining container.
o Add a sufficient volume of the staining solution to completely submerge the gel.

o Protect the staining container from light by covering it with aluminum foil or placing it in a
dark area.

o Agitate the gel gently on a shaker at room temperature for 10-40 minutes for
polyacrylamide gels and 20-40 minutes for agarose gels.[2] The optimal staining time may
vary depending on the gel thickness and percentage.

e Visualize the Stained Gel:
o No destaining is required.[2][3][4]

o Carefully remove the gel from the staining solution. A brief wash with deionized water can
be performed to remove excess dye.[5]

o Visualize the RNA bands using a UV transilluminator. For the highest sensitivity, use 254
nm epi-illumination.[1][3][4] Standard 300 nm transillumination can also be used.[1][3][4]
Blue-light transilluminators are also compatible.[1][3]

e Photography:

o For optimal results with black and white film, use a SYBR Green gel stain photographic
filter.[1][4] Orange-red filters used for ethidium bromide are not recommended.[1][2]

Pre-Casting Protocol for Agarose Gels
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SYBR Green Il can be incorporated directly into agarose gels before electrophoresis. This
method is generally not recommended for polyacrylamide gels.[5]

Materials:

e SYBR Green Il RNA Gel Stain (e.g., 10,000X concentrate in DMSO)
e Agarose

o Electrophoresis buffer (e.g., TBE or MOPS)

Procedure:

Prepare the Agarose Solution:
o Prepare the molten agarose gel solution according to your standard protocol.

Add SYBR Green Il:

o Cool the molten agarose to approximately 60-70°C.

o Add SYBR Green Il stock solution to the molten agarose to a final dilution of 1:10,000 and
mix thoroughly.[5][6]

Cast the Gel:

o Pour the agarose solution containing SYBR Green Il into the gel casting tray and allow it
to solidify.

Electrophoresis and Visualization:
o Load your RNA samples and run the gel using your standard protocol.

o After electrophoresis, visualize the RNA bands directly on a UV transilluminator as
described in the post-staining protocol.

Experimental Workflows and Diagrams
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The following diagrams illustrate the key experimental workflows for RNA staining using SYBR
Green Il.

Gel Preparation & Electrophoresis

RNA Sample Preparation

Agarose or Polyacrylamide
Gel Electrophoresis

Staining

Prepare SYBR Green || Incubate Gel in Staining Solution

(10-40 min, protected from light)

Staining Solution
(1:5,000 or 1:10,000 dilution)

Visualjzation

UV Transillumination
(254 nm or 300 nm)

Image Capture
(with appropriate filter)

Click to download full resolution via product page

Caption: Post-electrophoresis staining workflow for RNA analysis.
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Gel Preparation

Prepare Molten Agarose

Add SYBR Green Il to
Molten Agarose (1:10,000)

Cast the Gel

Load RNA Samples

Perform Electrophoresis

Visualjzation

Direct UV Transillumination
(254 nm or 300 nm)

Qmage Capture)

Click to download full resolution via product page

Caption: Pre-casting workflow for RNA staining in agarose gels.

Troubleshooting
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Issue

Possible Cause Recommendation

Weak or no signal

Insufficient staining time Increase incubation time.

Incorrect dilution of SYBR

Green |l

Verify the dilution factor.

pH of staining buffer is not

optimal

Ensure the TBE buffer pH is
between 7.5 and 8.0.[2][4][5]

Low amount of RNA

Load a higher amount of RNA

if possible.

High background

Prepare fresh staining solution.
. _ The solution can be reused 3-4
Staining solution not fresh ) ] )
times if stored properly in the

dark and refrigerated.[2][4]

Incomplete removal of

unbound dye

A brief wash with deionized

water after staining may help.

[5]

Smeared RNA bands in pre-

cast gel

Reduce the amount of RNA
) ] loaded per lane. High amounts
High loading amount of RNA
(over 100 ng) can cause band

shifts.[5]

Fluorescence decrease with
increasing miRNA

concentration

This can occur at very high
Self-quenching or inner filter concentrations of nucleic acid.
effect Dilute the sample to be within

the linear range of detection.[7]

Safety Precautions

SYBR Green Il binds to nucleic acids and should be treated as a potential mutagen.[4] Always

wear appropriate personal protective equipment, including gloves and a lab coat, when

handling the dye. The stock solution is supplied in DMSO, which can facilitate the entry of

organic molecules into tissues; therefore, handle the stock solution with extra caution.[4]

Dispose of staining solutions and contaminated materials according to your institution's
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guidelines for hazardous waste. A common recommendation is to pour the staining solution
through activated charcoal before disposal.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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